molecular formula C11H12O4 B11893114 (E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid

(E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid

Cat. No.: B11893114
M. Wt: 208.21 g/mol
InChI Key: CZKYVNLEHLLDSY-ONEGZZNKSA-N
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Description

(E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C10H10O4 This compound is characterized by the presence of a hydroxy group, a methoxy group, and a prop-1-en-1-yl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and prop-1-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 3-methoxybenzoic acid is first deprotonated by the base, followed by the addition of prop-1-en-1-yl bromide. The reaction mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of (E)-2-Methoxy-3-methoxy-5-(prop-1-en-1-yl)benzaldehyde.

    Reduction: Formation of (E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

(E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-2-(prop-1-en-1-yl)benzoic acid

Uniqueness

(E)-2-Hydroxy-3-methoxy-5-(prop-1-en-1-yl)benzoic acid is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and potential bioactivity. Compared to similar compounds, it may exhibit enhanced antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-3-methoxy-5-[(E)-prop-1-enyl]benzoic acid

InChI

InChI=1S/C11H12O4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3-6,12H,1-2H3,(H,13,14)/b4-3+

InChI Key

CZKYVNLEHLLDSY-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)O)C(=O)O

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)O)C(=O)O

Origin of Product

United States

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